1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane
Overview
Description
1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane (1-BPSD) is a novel synthetic molecule that has recently been studied for its potential applications in scientific research. 1-BPSD is a heterocyclic organic compound composed of a five-membered ring containing a nitrogen, sulfur, and bromine atom, as well as two methyl groups. 1-BPSD has been found to possess a variety of properties, including strong acidity, excellent solubility, and good stability in aqueous solution, making it an attractive molecule for use in a wide range of scientific research applications.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- A study by Banfi et al. (2007) demonstrated the synthesis of diazepane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, highlighting the efficient construction of 1-sulfonyl 1,4-diazepan-5-ones and benzo-fused derivatives (Banfi et al., 2007).
- Research by Moser and Vaughan (2004) focused on synthesizing a new series of triazenes, specifically 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes, and provided detailed characterization using NMR, IR spectroscopy, and mass spectrometry (Moser & Vaughan, 2004).
Medicinal Chemistry and Biological Activity
- Kumar et al. (2011) synthesized biologically active 1H-1,4-diazepines, exploring their antimicrobial, antifungal, and anthelmintic activities. This study highlights the therapeutic potential of diazepine derivatives (Kumar et al., 2011).
- Tanaka et al. (2007) designed and synthesized a series of 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones as potent human chymase inhibitors, identifying a specific compound with significant inhibitory activity (Tanaka et al., 2007).
Advanced Applications in Catalysis
- A study by Arumuganathan et al. (2011) discussed the synthesis and characterization of manganese and tungsten dioxo complexes with 1,4-diazepane ligands, evaluating their potential as catalysts for oxygen atom transfer reactions (Arumuganathan et al., 2011).
- Sankaralingam and Palaniandavar (2014) presented manganese(iii) complexes of 1,4-diazepanes as catalysts for olefin epoxidation, exploring the effect of Lewis basicity of ligands on reactivity (Sankaralingam & Palaniandavar, 2014).
Future Directions
Given the limited information available for “1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane”, future research could focus on its synthesis, characterization, and potential applications. The study of related compounds suggests potential in antimicrobial and antibiofilm actions, antioxidant effect, and alternative toxicity testing . Further studies could also explore its mechanism of action and potential uses in medicinal chemistry.
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-methyl-1,4-diazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-14-7-2-8-15(10-9-14)18(16,17)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAXTVFTVHQJJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716825 | |
Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-methyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane | |
CAS RN |
486422-31-5 | |
Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-methyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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